4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide
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Description
4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is a chemical compound with the linear formula C22H21N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is characterized by a linear formula of C22H21N3O3 . The molecular weight of this compound is 375.431 .Scientific Research Applications
Crystalline Covalent Organic Frameworks : Hydrazone bonds, similar to those in 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to create new types of covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and feature permanent porosity. They expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).
Fluorescent Amino Acid Derivatives : Compounds related to this compound have been used to create fluorescent analogs of haptens and amino acids. These compounds exhibit intense and pH-sensitive emission bands, which might be useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).
Oxovanadium(V) Complexes : Hydrazone ligands, similar in structure to this compound, have been used to synthesize oxovanadium(V) complexes. These complexes have shown effective catalytic properties for sulfoxidation reactions (Wang et al., 2013).
Electrochemical Reduction of α-NH-Quinones : Studies have shown the importance of hydrogen bonding in the electrochemical reduction of α-NH-quinones, which are structurally related to this compound. This research can lead to insights into the control of protonation steps in such chemical processes (Macías-Ruvalcaba et al., 2004).
Determination of EROD Activity by PAHs : The study of the ethoxy resorufin dealkylase (EROD) inducing potency of polycyclic aromatic hydrocarbons (PAHs) can provide insights into the biological activity of related compounds (Bosveld et al., 2002).
Synthesis and Characterization in Organic Chemistry : Various derivatives of benzohydrazide, a compound structurally similar to this compound, have been synthesized and characterized, providing useful insights into their chemical properties and potential applications (El‐Gammal et al., 2021).
properties
IUPAC Name |
4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-19-11-9-17(10-12-19)20(23)22-21-14-15-7-8-16-5-3-4-6-18(16)13-15/h3-14H,2H2,1H3,(H,22,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDYXPSXIKRJT-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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